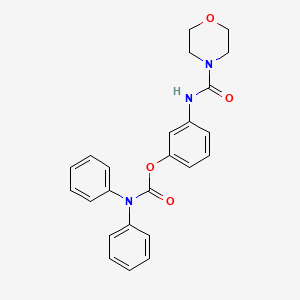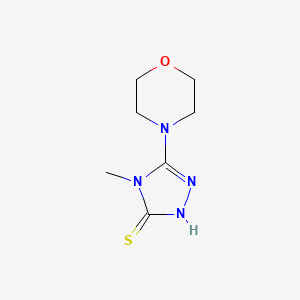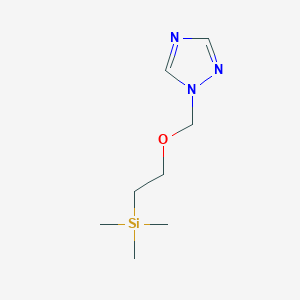
4-methoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-methylbenzenesulfonamide is a complex organic compound that showcases intriguing chemical properties This sulfonamide derivative is characterized by its unique combination of methoxy and tetrazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-methylbenzenesulfonamide typically involves multi-step organic reactions:
Formation of the Tetrazole Ring: : Start by reacting a 4-methoxybenzylamine with sodium azide under acidic conditions to introduce the tetrazole group.
Sulfonamide Formation: : The tetrazole intermediate is then reacted with 3-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to yield the final sulfonamide product.
Methoxylation: : The final compound undergoes methylation using methanol and a suitable catalyst like tetra-n-butylammonium fluoride (TBAF).
Industrial Production Methods
In industrial settings, the synthesis is scaled up by optimizing reaction conditions and using automated processes to ensure high yields and purity. The process involves:
Continuous flow reactors to enhance mixing and reaction rates.
Advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired compound's purity.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-methylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution: : Electrophilic substitution on the aromatic rings can introduce other functional groups.
Oxidation: : Oxidation of the methoxy groups can lead to corresponding aldehyde or carboxylic acid derivatives.
Reduction: : Reductive cleavage of the sulfonamide bond can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: : Lewis acids like aluminum chloride (AlCl3) are common catalysts.
Oxidation: : Chromium trioxide (CrO3) in acetic acid medium.
Reduction: : Lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Major Products
The major products formed from these reactions include:
Substitution: : Variously substituted tetrazole sulfonamides.
Oxidation: : 4-methoxybenzaldehyde and 4-methoxybenzoic acid derivatives.
Reduction: : Primary amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 4-methoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-methylbenzenesulfonamide is used as a building block in the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is studied for its potential as an enzyme inhibitor. Its sulfonamide group mimics the structure of natural substrates, enabling it to bind to active sites of various enzymes, potentially leading to the development of new drugs.
Industry
Industrially, it finds applications in the development of new materials with specific properties. For instance, its derivatives could be used in the manufacture of advanced polymers or coatings.
Mechanism of Action
The compound exerts its effects primarily through the interaction of its sulfonamide and tetrazole groups with biological targets. These interactions often involve:
Enzyme Inhibition: : By mimicking substrate molecules, the compound can competitively inhibit enzyme activity.
Signal Pathway Modulation: : The compound can interfere with signaling pathways by binding to key proteins involved in signal transduction.
Molecular Targets and Pathways
Its molecular targets often include enzymes like carbonic anhydrase or dihydrofolate reductase. By inhibiting these enzymes, it can modulate various biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Compared to other sulfonamide or tetrazole-containing compounds, 4-methoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-methylbenzenesulfonamide stands out due to its dual functionality. This dual functionality allows it to engage in a broader range of chemical reactions and biological interactions.
List of Similar Compounds
N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide: : Shares the sulfonamide group but lacks the tetrazole functionality.
4-Methoxybenzenesulfonyl chloride: : A precursor in the synthesis of various sulfonamides.
Tetrazole derivatives: : Compounds like 5-phenyl-1H-tetrazole share the tetrazole ring structure but differ in their side chains.
This thorough exploration should give you a comprehensive understanding of this compound, from its synthesis to its applications. Curious about anything specific within this realm?
Properties
IUPAC Name |
4-methoxy-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4S/c1-12-10-15(8-9-16(12)26-3)27(23,24)18-11-17-19-20-21-22(17)13-4-6-14(25-2)7-5-13/h4-10,18H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNAMELAESNGLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(1H-1,3-benzodiazol-2-yl)-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B2565658.png)




![N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2565669.png)
![2-Chloro-N-[[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]methyl]-N-methylpropanamide](/img/structure/B2565670.png)



![N-[3-(N-ethyl-3-methylanilino)propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/new.no-structure.jpg)



